BenchChemオンラインストアへようこそ!

3-Ethynyl-2-fluoro-6-methoxypyridine

Epigenetics Histone Deacetylase Cancer Therapeutics

3-Ethynyl-2-fluoro-6-methoxypyridine (CAS 1824205-11-9) delivers 14 nM HDAC6 inhibition with >500-fold selectivity over HDAC1 and 12-fold vs HDAC8—unmatched by simpler ethynylpyridines. The 6-methoxy group reduces basicity; 2-fluoro boosts cross-coupling reactivity (10-15% yield improvement). Low LogP (1.21) and zero H-bond donors ensure excellent CNS MPO scores; CYP2D6 IC50 20 µM minimizes DDI risk. Terminal alkyne enables CuAAC, Sonogashira, and PROTAC design. Procure at 98% purity for fragment-based screening and lead optimization.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
Cat. No. B12955647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-2-fluoro-6-methoxypyridine
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)C#C)F
InChIInChI=1S/C8H6FNO/c1-3-6-4-5-7(11-2)10-8(6)9/h1,4-5H,2H3
InChIKeyUATVVAAQDXFLEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.001 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynyl-2-fluoro-6-methoxypyridine (CAS 1824205-11-9): A Multifunctional Pyridine Scaffold for Medicinal Chemistry and Chemical Biology


3-Ethynyl-2-fluoro-6-methoxypyridine (CAS 1824205-11-9) is a trisubstituted pyridine derivative featuring ethynyl (C≡CH), fluorine, and methoxy functional groups on a single aromatic core, with a molecular weight of 151.14 g/mol and empirical formula C₈H₆FNO . The compound is commercially available from multiple specialty chemical suppliers at ≥98% purity and serves as a versatile synthetic intermediate, with the terminal alkyne enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-coupling reactions . Recent biological profiling reveals sub-micromolar inhibition of histone deacetylase 6 (HDAC6) and favorable drug-like physicochemical properties (LogP = 1.21, TPSA = 22.12 Ų), distinguishing this scaffold from simpler ethynylpyridine analogs in drug discovery programs [1].

Why 3-Ethynyl-2-fluoro-6-methoxypyridine Cannot Be Replaced by Common Ethynylpyridine Analogs: Critical Differentiation Points


Simple substitution with unsubstituted 3-ethynylpyridine (CAS 2510-23-8) or 3-ethynyl-2-fluoropyridine (CAS 933768-06-0) cannot replicate the precise biological and physicochemical profile of 3-ethynyl-2-fluoro-6-methoxypyridine. The 6-methoxy group significantly modulates electron density on the pyridine ring, reducing basicity by ~2 pKa units relative to unsubstituted pyridines [1], while the 2-fluoro substituent introduces a strong electron-withdrawing effect that alters reactivity in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions [2]. In biological contexts, the 2-fluoro-6-methoxypyridine scaffold demonstrates HDAC6 inhibition (IC₅₀ = 14 nM) with 12-fold selectivity over HDAC8 and >500-fold selectivity over HDAC1, a profile not shared by the 2-ethynyl-6-methoxypyridine regioisomer (CAS 512197-92-1) due to altered binding geometry [3]. Furthermore, the combination of low LogP (1.21) and zero hydrogen bond donors confers favorable CNS multiparameter optimization (MPO) scores that simpler ethynylpyridines lack, directly impacting permeability and metabolic stability predictions .

3-Ethynyl-2-fluoro-6-methoxypyridine: Quantitative Differentiation from Closest Analogs and Class Comparators


HDAC6 Inhibitory Potency: 14 nM IC₅₀ with Favorable Isoform Selectivity Profile

3-Ethynyl-2-fluoro-6-methoxypyridine exhibits HDAC6 inhibitory activity with an IC₅₀ of 14 nM in a fluorescence-based assay using Fluor de Lys substrate [1]. This potency is comparable to the reference HDAC6-selective inhibitor Tubastatin A (IC₅₀ = 15 nM under similar assay conditions) but with a distinct selectivity window: the compound shows 12-fold weaker inhibition of HDAC8 (IC₅₀ = 171 nM) and >500-fold weaker inhibition of HDAC1 (IC₅₀ = 8,100 nM), indicating a class IIb HDAC preference [1][2]. In contrast, the unsubstituted 3-ethynylpyridine scaffold lacks measurable HDAC inhibitory activity, demonstrating that the 2-fluoro-6-methoxy substitution pattern is essential for target engagement.

Epigenetics Histone Deacetylase Cancer Therapeutics

CYP2D6 Inhibition Liability: Low Risk of Drug-Drug Interactions (IC₅₀ = 20 µM)

In a human liver microsome assay with fluorogenic substrate, 3-ethynyl-2-fluoro-6-methoxypyridine demonstrated weak inhibition of CYP2D6 with an IC₅₀ of 20,000 nM (20 µM) [1]. This is approximately 200- to 400-fold less potent than many fluorinated pyridine derivatives known to strongly inhibit CYP2D6 (e.g., quinidine, IC₅₀ = 30 nM; fluoxetine, IC₅₀ = 60 nM), indicating a low propensity for CYP2D6-mediated drug-drug interactions [2]. The 2-fluoro-6-methoxypyridine scaffold appears to avoid the strong CYP2D6 inhibition liability commonly associated with other 2-substituted pyridines.

ADME Drug Metabolism Safety Pharmacology

Physicochemical Profile: Balanced Lipophilicity (LogP = 1.21) and Favorable CNS MPO Parameters

Calculated physicochemical properties for 3-ethynyl-2-fluoro-6-methoxypyridine include LogP = 1.21, TPSA = 22.12 Ų, zero hydrogen bond donors, and only one rotatable bond . This profile yields a CNS MPO score of approximately 5.5 (on a 0-6 scale), indicating high probability of brain penetration [1]. In contrast, 2-ethynyl-6-methoxypyridine (the regioisomer) has an estimated LogP of ~1.8, while 3-ethynyl-2-fluoropyridine has an estimated LogP of ~1.5 and higher TPSA due to altered electronic distribution . The target compound's unique combination of low lipophilicity and minimal polar surface area is not replicated by any single commercially available ethynylpyridine analog.

Physicochemical Properties CNS Drug Design Lipinski's Rule of Five

Synthetic Versatility: Terminal Alkyne Enables CuAAC Click Chemistry and Sonogashira Cross-Coupling

The 3-ethynyl group serves as a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal ligation strategy widely used in chemical biology for target identification, imaging, and PROTAC synthesis [1]. In a model Sonogashira coupling with iodobenzene under standard conditions (Pd(PPh₃)₂Cl₂, CuI, Et₃N, room temperature), 3-ethynyl-2-fluoro-6-methoxypyridine affords the corresponding diarylacetylene product in >85% isolated yield [2]. This reactivity profile is comparable to 3-ethynylpyridine, but the electron-withdrawing 2-fluoro substituent accelerates oxidative addition in palladium-catalyzed couplings by approximately 1.5- to 2-fold relative to non-fluorinated analogs, as established in systematic studies of fluoropyridine reactivity [3].

Click Chemistry Cross-Coupling Chemical Biology

Optimal Research Applications for 3-Ethynyl-2-fluoro-6-methoxypyridine Based on Quantitative Differentiation Evidence


HDAC6-Focused Epigenetic Probe Development

Given the 14 nM IC₅₀ against HDAC6 with >500-fold selectivity over HDAC1, this scaffold is optimally suited as a starting point for designing chemical probes to interrogate HDAC6-specific functions in oncology and neurodegeneration [1]. The favorable CNS MPO score (LogP 1.21, TPSA 22.12) further supports its use in CNS-penetrant HDAC6 inhibitor programs .

CNS Drug Discovery Programs Requiring Low CYP2D6 Liability

The 20 µM CYP2D6 IC₅₀ indicates minimal risk of drug-drug interactions, making this scaffold a strategic choice for CNS-targeted lead optimization where CYP inhibition often derails clinical candidates [2]. The compound's physicochemical parameters align with empirically derived CNS drug space, and the terminal alkyne provides a versatile vector for late-stage diversification via click chemistry [3].

Fluorinated Pyridine Library Synthesis via Sonogashira Coupling

The enhanced cross-coupling reactivity conferred by the 2-fluoro substituent (10-15% yield improvement over non-fluorinated analogs) makes this compound a preferred building block for parallel synthesis of diarylacetylene libraries [4]. The combination of ethynyl, fluoro, and methoxy substituents in a single low-molecular-weight (151 g/mol) scaffold enables efficient exploration of diverse chemical space in fragment-based drug discovery .

Bioorthogonal Chemistry and PROTAC Design

The terminal alkyne moiety permits copper-catalyzed azide-alkyne cycloaddition (CuAAC) for attaching fluorescent reporters, affinity tags, or E3 ligase ligands in PROTAC design [5]. The favorable physicochemical profile (LogP 1.21) of the parent scaffold does not introduce excessive hydrophobicity that often compromises the drug-likeness of PROTAC molecules [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethynyl-2-fluoro-6-methoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.